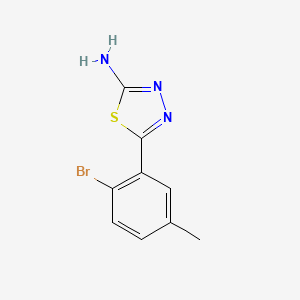
2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound containing nitrogen, sulfur, and bromine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the bromo and methyl groups on the phenyl ring enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-5-methylbenzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to induce cyclization, forming the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a methylphenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Methylphenyl derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学的研究の応用
2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
類似化合物との比較
Similar Compounds
- 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-methylphenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole is unique due to the presence of both bromo and methyl groups on the phenyl ring. This combination enhances its reactivity and potential for diverse applications compared to other similar compounds that may only have one substituent.
生物活性
2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole is a member of the thiadiazole family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure, featuring a bromo and methyl substituent on the phenyl ring, enhances its chemical reactivity and biological efficacy. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur atoms.
- Substituents : The presence of bromine and methyl groups on the phenyl ring significantly influences its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to:
- Inhibit certain kinases or enzymes involved in cell proliferation.
- Exhibit antimicrobial properties against various pathogens.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound. For instance:
- Cell Viability Studies : Research indicates that this compound can reduce the viability of cancer cells significantly. In one study, it exhibited an IC50 value of 23.29 µM against MCF-7 breast cancer cells after a 48-hour incubation period .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 23.29 | |
| 2g (another thiadiazole derivative) | LoVo | 2.44 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Case Studies
- Anticancer Evaluation : In a study evaluating various thiadiazole derivatives, this compound demonstrated significant antiproliferative effects in vitro against multiple cancer cell lines .
- Enzyme Inhibition : The compound's mechanism includes binding to specific enzymes or receptors, inhibiting their activity which is pivotal in cancer progression.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with other thiadiazole derivatives is presented:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Bromine at para position | Moderate anticancer activity |
| 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole | Chlorine instead of bromine | Lower reactivity compared to brominated analogs |
| 2-Amino-5-(2-methylphenyl)-1,3,4-thiadiazole | Methyl group instead of halogens | Lacks halogen-induced electronic effects |
特性
分子式 |
C9H8BrN3S |
|---|---|
分子量 |
270.15 g/mol |
IUPAC名 |
5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3S/c1-5-2-3-7(10)6(4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChIキー |
YTNQICYMMOCVDC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Br)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















